molecular formula C10H9FN2O2S B12843279 Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B12843279
M. Wt: 240.26 g/mol
InChI Key: CPJGRUBINUFXRH-UHFFFAOYSA-N
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Description

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of amino groups at positions 3 and 6, a fluorine atom at position 5, and a methyl ester group at position 2 on the benzo[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[b]thiophenes in high yields (58-96%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and fluorine groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino groups and a fluorine atom on the benzo[b]thiophene ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 3,6-diamino-5-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H9FN2O2S/c1-15-10(14)9-8(13)4-2-5(11)6(12)3-7(4)16-9/h2-3H,12-13H2,1H3

InChI Key

CPJGRUBINUFXRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(C=C2S1)N)F)N

Origin of Product

United States

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